

Spectroscopic Analysis of 2-Methyl-1-phenylpropene: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-1-phenylpropene

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-1-phenylpropene** (CAS No. 768-49-0), a valuable intermediate in organic synthesis. The document presents available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), organized for clarity and comparative analysis. Detailed experimental protocols for acquiring such spectra are also provided to aid in the replication and validation of these findings.

Spectroscopic Data

The structural elucidation of **2-Methyl-1-phenylpropene** is supported by data from multiple spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35 - 7.20	Multiplet	5H	Phenyl group (C ₆ H ₅) protons
~6.30	Singlet	1H	Vinylic proton (-CH=)
~2.10	Singlet	3H	Methyl group (CH ₃) protons
~1.90	Singlet	3H	Methyl group (CH ₃) protons

Note: The ¹H NMR data is predicted based on established chemical shift principles, as experimental data was not readily available in the searched databases.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~140.0	Quaternary phenyl carbon (C-Ar)
~135.0	Quaternary vinylic carbon (=C(CH ₃) ₂)
~129.0	Phenyl methine carbons (CH-Ar)
~128.0	Phenyl methine carbons (CH-Ar)
~126.0	Phenyl methine carbon (CH-Ar)
~125.0	Vinylic methine carbon (-CH=)
~25.0	Methyl carbon (CH ₃)
~20.0	Methyl carbon (CH ₃)

Note: The ¹³C NMR data is predicted based on established chemical shift principles, as experimental data was not readily available in the searched databases.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3080 - 3020	Medium	Aromatic C-H Stretch
2975 - 2910	Medium	Aliphatic C-H Stretch (sp ³)
1650	Medium	C=C Alkene Stretch
1600, 1495, 1450	Medium-Strong	Aromatic C=C Stretch
830	Strong	=C-H Bend (out-of-plane)

Table 4: Mass Spectrometry (MS) Data[1]

m/z	Relative Intensity (%)	Putative Fragment Assignment
132	80.1	[M] ⁺ (Molecular Ion)
117	100.0	[M - CH ₃] ⁺
91	35.8	[C ₇ H ₇] ⁺ (Tropylium ion)
77	7.2	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard in organic chemical analysis and can be adapted to specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Methyl-1-phenylpropene** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.

- **^1H NMR Acquisition:** A standard single-pulse experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled experiment is performed to obtain singlets for each unique carbon atom. A larger number of scans (typically 128 to 1024) is required due to the lower natural abundance of the ^{13}C isotope. A relaxation delay of 2-5 seconds is used.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:** As **2-Methyl-1-phenylpropene** is a liquid at room temperature, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

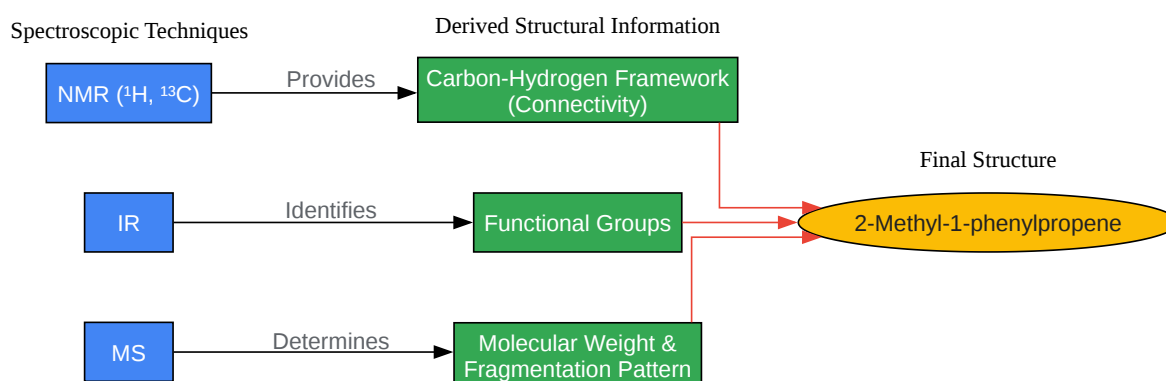
Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **2-Methyl-1-phenylpropene** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion at a specific m/z value is measured by a detector, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **2-Methyl-1-phenylpropene** using the spectroscopic techniques discussed.



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Caption: Workflow for Structural Elucidation.

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